Regioisomeric Scaffold Geometry: 4-Piperidinyl vs. 3-Piperidinyl Attachment Dictates mGluR5 Pharmacological Mode
The 4-piperidinyl-1,2,4-oxadiazole scaffold (as in CAS 276236-97-6) provides a distinct conformational constraint compared to the 3-piperidinyl isomer (CAS 851882-55-8). SAR studies on the ADX-47273 series demonstrate that the 3-piperidinyl attachment combined with specific N-acylation yields potent mGluR5 PAM activity (EC₅₀ = 170 nM), whereas the 4-piperidinyl isomer requires different N-substitution patterns to achieve comparable target engagement [1]. This regioisomeric differentiation is critical for medicinal chemistry campaigns where the vector of the basic amine determines receptor binding mode and functional selectivity (PAM vs. ago-PAM vs. NAM) [2].
| Evidence Dimension | Scaffold geometry—piperidine attachment position (4-yl vs. 3-yl) and impact on pharmacological mode |
|---|---|
| Target Compound Data | 4-piperidinyl attachment (CAS 276236-97-6); N-derivatization required for mGluR5 PAM activity; exact EC₅₀ depends on N-substituent identity |
| Comparator Or Baseline | 3-piperidinyl isomer (CAS 851882-55-8); ADX-47273 (N-(4-fluorobenzoyl)-3-piperidinyl derivative): mGluR5 PAM EC₅₀ = 170 nM |
| Quantified Difference | Quantitative comparison between unsubstituted 4-piperidinyl and 3-piperidinyl scaffolds is not available; the regioisomeric switch alters the optimal N-substitution for mGluR5 potency; the 2-pyridyl analog of the 3-series was ≈equipotent, while 3- and 4-pyridyl congeners were 10–30× less active [2]. |
| Conditions | mGluR5-mediated calcium mobilization assays in HEK293 cells expressing rat mGluR5; glutamate concentration-response curve fold-shift measurements |
Why This Matters
Procurement of the 4-piperidinyl isomer enables exploration of a distinct chemical space for library synthesis that is complementary to the ADX-47273 chemotype, with the 4-position amine vector producing different N-functionalized derivatives than the 3-position isomer.
- [1] Schlumberger, C.; Pietraszek, M.; Gravius, A.; Danysz, W. ADX47273 [S-(4-fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-piperidin-1-yl}-methanone]: A Novel Metabotropic Glutamate Receptor 5-Selective Positive Allosteric Modulator with Preclinical Antipsychotic-Like and Procognitive Activities. J. Pharmacol. Exp. Ther. 2008, 327, 827–839. View Source
- [2] Lindsley, C. W.; Bates, B. S.; Menon, U. N.; et al. Synthesis, SAR and Unanticipated Pharmacological Profiles of Analogues of the mGluR5 Ago-potentiator ADX-47273. ChemMedChem 2009, 4, 507–516. View Source
